2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid
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Description
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid, commonly known as FMOC-L-3,4-F-Phe-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and is often used as a building block in the synthesis of peptides and proteins. FMOC-L-3,4-F-Phe-OH has several unique properties that make it an ideal choice for use in research, including its stability, solubility, and ease of synthesis.
Scientific Research Applications
Organic Synthesis and Peptide Chemistry
The Fmoc group is primarily utilized in the protection of hydroxy-groups during the synthesis of complex organic molecules, such as peptides. It offers selectivity and stability under various conditions, allowing for the efficient synthesis of targeted molecules without affecting sensitive functional groups. Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of an octathymidylic acid fragment, showcasing its utility in nucleic acid chemistry C. Gioeli, J. Chattopadhyaya, 1982.
Biochemistry and Molecular Biology
In biochemistry, the incorporation of fluorescent amino acids into proteins has been explored for studying protein structure, dynamics, and interactions. Summerer et al. (2006) reported on the biosynthetic incorporation of a fluorescent amino acid into proteins, demonstrating the potential of Fmoc-protected amino acids in enhancing our understanding of protein behavior in vivo D. Summerer et al., 2006.
Material Science
In the realm of material science, Fmoc-protected amino acids have been investigated for their role in the development of novel materials, such as hydrogels and polymers. Hsiao et al. (1999) synthesized a series of aromatic polyamides using a bis(ether-carboxylic acid) derived from fluorenylidene, pointing to the versatility of Fmoc-based compounds in creating new materials with high thermal stability and solubility in organic solvents S. Hsiao, Chin‐Ping Yang, Weilong Lin, 1999.
Photophysics and Fluorescence Studies
Fmoc derivatives have been applied in the study of photophysics for the development of fluorescent probes and sensors. Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative, illustrating the potential of Fmoc-based compounds in bioimaging and the study of molecular interactions A. Morales et al., 2010.
properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKIKUCASWEZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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